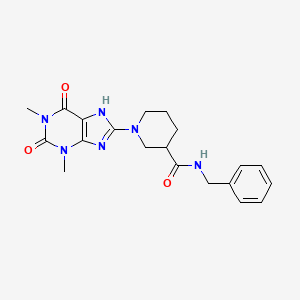![molecular formula C15H21ClN4OS B10869504 N-(4-chlorophenyl)-2-[4-(ethylcarbamothioyl)piperazin-1-yl]acetamide](/img/structure/B10869504.png)
N-(4-chlorophenyl)-2-[4-(ethylcarbamothioyl)piperazin-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- It belongs to the class of acetanilides and contains a chlorophenyl group attached to an acetamide moiety.
- The compound’s structure consists of a piperazine ring with an ethylcarbamothioyl substituent and a chlorophenyl group.
- It has applications in both research and industry.
N-(4-chlorophenyl)-2-[4-(ethylcarbamothioyl)piperazin-1-yl]acetamide: or , is a chemical compound with the molecular formula .
Vorbereitungsmethoden
Synthetic Routes: One common synthetic route involves the reaction of 4-chloroaniline with acetic anhydride to form 4′-chloroacetanilide.
Reaction Conditions: This reaction typically occurs under acidic conditions.
Industrial Production: While I don’t have specific industrial production methods, this compound may be synthesized on a larger scale using similar principles.
Analyse Chemischer Reaktionen
Reactivity: It can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but they may include derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a starting material for the synthesis of other compounds.
Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).
Medicine: May have applications in drug development due to its structural features.
Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
- The exact mechanism of action for this compound depends on its specific application.
- If used as a drug, it likely interacts with specific molecular targets (e.g., enzymes, receptors) to exert its effects.
- Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Uniqueness: The unique combination of the chlorophenyl group, piperazine ring, and ethylcarbamothioyl substituent distinguishes our compound.
Remember that further research and experimentation are essential to fully understand the compound’s properties and applications
Eigenschaften
Molekularformel |
C15H21ClN4OS |
|---|---|
Molekulargewicht |
340.9 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-2-[4-(ethylcarbamothioyl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C15H21ClN4OS/c1-2-17-15(22)20-9-7-19(8-10-20)11-14(21)18-13-5-3-12(16)4-6-13/h3-6H,2,7-11H2,1H3,(H,17,22)(H,18,21) |
InChI-Schlüssel |
GQINZJZCZRHMMD-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=S)N1CCN(CC1)CC(=O)NC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-bromophenyl)-3-(4-methoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10869427.png)
![N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B10869435.png)
![N-{4-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]phenyl}acetamide](/img/structure/B10869437.png)
![15-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-9-thia-11,13,14,16-tetrazatetracyclo[8.7.0.02,8.013,17]heptadeca-1(10),2(8),11,14,16-pentaene](/img/structure/B10869444.png)
![3-Pyrrolidinecarboxamide, 5-oxo-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-1-[3-(trifluoromethoxy)phenyl]-](/img/structure/B10869450.png)
![5-(2-Chlorophenyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10869455.png)
![12,12-dimethyl-4-prop-2-enyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B10869469.png)
![5-[2-(1H-indol-3-yl)ethyl]-3-phenyl-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10869477.png)
![4-[(4-Tert-butylphenoxy)methyl]-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B10869487.png)

![4-nitrophenyl (3,3,11-trimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetate](/img/structure/B10869493.png)
![Ethyl 4-{[4-oxo-1,2,3-benzotriazin-3(4H)-YL]methyl}benzoate](/img/structure/B10869509.png)
![Methyl 2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-4,5-dimethoxybenzoate](/img/structure/B10869512.png)
![2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methylquinazolin-4(3H)-one](/img/structure/B10869515.png)
